molecular formula C19H13N3O2S B7797139 4-oxo-2-phenacylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile

4-oxo-2-phenacylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7797139
M. Wt: 347.4 g/mol
InChI Key: VAAUQOIAHGQVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a member of the benzamide class and features a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties.

Properties

IUPAC Name

4-oxo-2-phenacylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c20-11-15-17(14-9-5-2-6-10-14)21-19(22-18(15)24)25-12-16(23)13-7-3-1-4-8-13/h1-10H,12H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAUQOIAHGQVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide typically involves the reaction of N-phenylbenzamide with 3-(4-phenyl-1-piperazinyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide or chloroform , and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide: can undergo various chemical reactions, including:

    Oxidation: or .

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as or .

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide oxide , while reduction could produce N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzylamine .

Scientific Research Applications

N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of receptor binding and signal transduction.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzylamine
  • N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide oxide

Uniqueness

N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide: is unique due to its specific structural features, such as the piperazine ring and the benzamide moiety. These features confer distinct pharmacological properties, making it a valuable compound for various research and industrial applications.

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